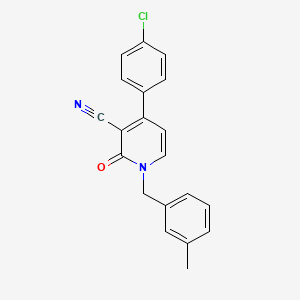

(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

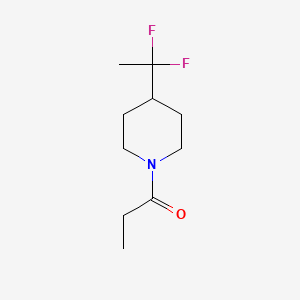

(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as BMH, is a pyrazole-based compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BMH is a derivative of pyrazole, and its synthesis method involves the condensation of hydrazine hydrate with 4-methoxybenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid hydrazide.

Scientific Research Applications

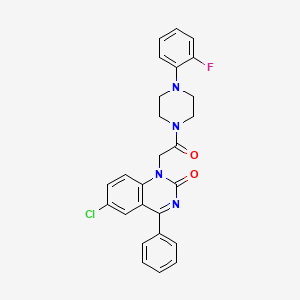

- Researchers have used structural bioinformatics methods to identify promising EGFR/VEGFR-2 inhibitors from (E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and its derivatives . These compounds exhibit strong electronic characteristics, meet ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements, and demonstrate affinity for target proteins.

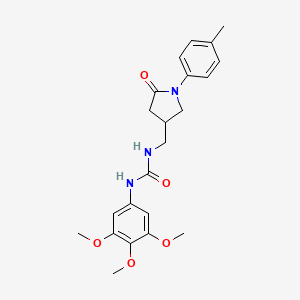

- Researchers have synthesized a potential bioactive compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, using (E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide as a precursor .

- GQDs modified with 4-methoxyphenyl (MP) groups exhibit multicolor photoluminescence due to electron-donating methoxy substituents on the aromatic ring .

Triple-Negative Breast Cancer (TNBC) Treatment

Antioxidant and Cytotoxic Effects

Bioactive Compound Synthesis

Graphene Quantum Dots Modification

Corrosion Inhibition

Computational Drug Design

Mechanism of Action

Target of Action

Similar compounds have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .

Mode of Action

The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was better understood through molecular dynamic simulation .

Biochemical Pathways

Compounds with similar structures have been shown to affect various pathways related to cancer progression .

Pharmacokinetics

It’s worth noting that all tested compounds in a similar study met the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have favorable absorption, distribution, metabolism, excretion, and toxicity (ADME) properties.

Result of Action

Similar compounds have shown promising results in inhibiting the progression of triple-negative breast cancer .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. The resulting ester is then reacted with hydrazine hydrate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Finally, the carbohydrazide is reacted with benzaldehyde to form (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate", "benzaldehyde" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Reaction of 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester with hydrazine hydrate to form 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.", "Step 3: Reaction of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde to form (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide." ] } | |

CAS RN |

305355-26-4 |

Product Name |

(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |

Molecular Formula |

C18H16N4O2 |

Molecular Weight |

320.352 |

IUPAC Name |

N-[(E)-benzylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H16N4O2/c1-24-15-9-7-14(8-10-15)16-11-17(21-20-16)18(23)22-19-12-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |

InChI Key |

CLZKPOGOSIHMNW-XDHOZWIPSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2475359.png)

![5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2475360.png)

![Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate](/img/structure/B2475367.png)

![N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2475368.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2475369.png)

![3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2475379.png)